
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group attached to the pyridine ring and two fluorine atoms on the acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 5-cyanopyridine with ethyl 2,2-difluoroacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and fluorine atoms play crucial roles in binding to active sites, modulating the activity of the target molecules. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
NVP-DPP728: A dipeptidyl peptidase IV inhibitor with a similar cyano group on the pyridine ring.
Ethyl 2-(5-cyanopyridin-2-yl)acetate: A structurally related compound without the difluoroacetate group.
Uniqueness
Ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both the cyano group and the difluoroacetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8F2N2O2 |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
ethyl 2-(5-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-4-3-7(5-13)6-14-8/h3-4,6H,2H2,1H3 |
Clé InChI |
BYPMNFBHXFVCOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC=C(C=C1)C#N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


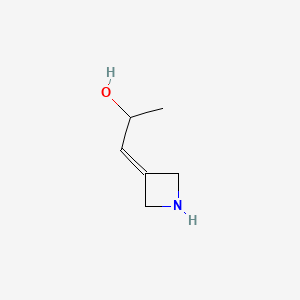
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
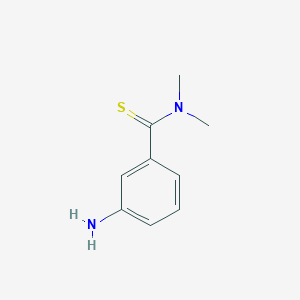
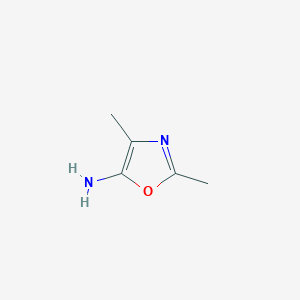
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
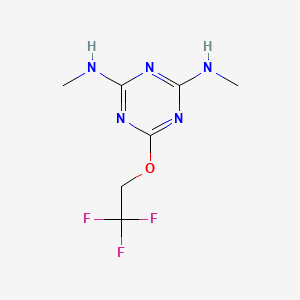
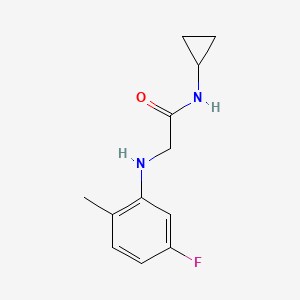
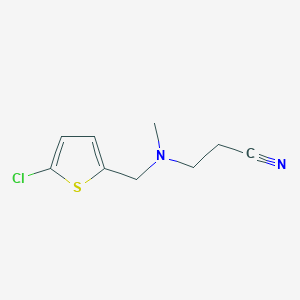
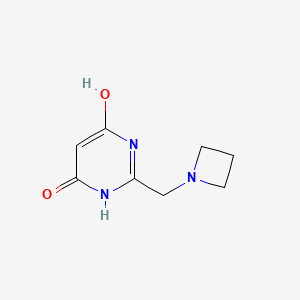
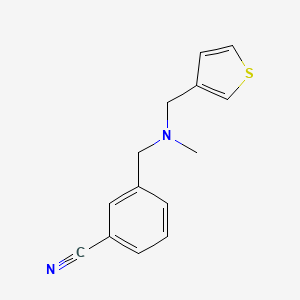

![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
